2-Brom-3-(Chlormethyl)pyridin

Übersicht

Beschreibung

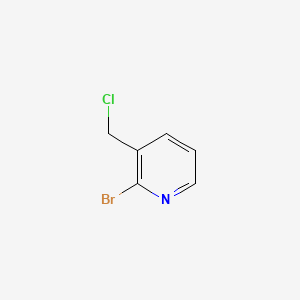

2-Bromo-3-(chloromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H5BrClN.

Wissenschaftliche Forschungsanwendungen

2-Bromo-3-(chloromethyl)pyridine has diverse applications in scientific research:

Wirkmechanismus

Target of Action

The primary target of 2-Bromo-3-(chloromethyl)pyridine is the transition metal ions in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

2-Bromo-3-(chloromethyl)pyridine interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway primarily affected by 2-Bromo-3-(chloromethyl)pyridine is the SM cross-coupling reaction . This reaction is a key method for forming carbon–carbon bonds, and it is particularly notable for its mild and functional group tolerant reaction conditions .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight and density, can be found in chemical databases .

Result of Action

The result of the action of 2-Bromo-3-(chloromethyl)pyridine is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This reaction is widely used in organic synthesis, and it has been particularly successful due to its mild reaction conditions and the stability of the organoboron reagents used .

Action Environment

The action of 2-Bromo-3-(chloromethyl)pyridine can be influenced by various environmental factors. For example, the SM cross-coupling reaction is typically carried out under mild conditions, which can be advantageous in terms of environmental impact . Additionally, the organoboron reagents used in the reaction are generally considered to be environmentally benign .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(chloromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method starts with 2,6-dibromopyridine, which undergoes a halogen exchange reaction using isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) followed by chlorination with cyanuric chloride . This method is preferred due to its milder reaction conditions and ease of handling compared to traditional methods that use pyrophoric and toxic reagents.

Industrial Production Methods: Industrial production of 2-Bromo-3-(chloromethyl)pyridine often employs similar synthetic routes but on a larger scale. The use of safer and more efficient reagents, such as Turbo Grignard and cyanuric chloride, is emphasized to ensure scalability and safety in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-3-(chloromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to a wide range of derivatives.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophiles: Such as amines and thiols for substitution reactions.

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions under mild conditions.

Major Products:

Substituted Pyridines: Resulting from nucleophilic substitution.

Biaryl Compounds: Formed through coupling reactions.

Vergleich Mit ähnlichen Verbindungen

2-Chloromethylpyridine: Similar in structure but lacks the bromine atom, resulting in different reactivity and applications.

3-Bromo-2-(chloromethyl)pyridine: An isomer with the same molecular formula but different positioning of the halogen atoms, leading to distinct chemical properties.

Uniqueness: 2-Bromo-3-(chloromethyl)pyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which enhances its reactivity and makes it a valuable intermediate for synthesizing a wide range of derivatives .

Biologische Aktivität

2-Bromo-3-(chloromethyl)pyridine is a halogenated pyridine derivative with significant implications in medicinal chemistry and biological research. This compound is characterized by its unique structure, which includes both bromine and chloromethyl substituents on the pyridine ring, contributing to its diverse biological activities.

- Molecular Formula : C₆H₄BrClN

- Molecular Weight : 192.44 g/mol

- Melting Point : 59°C

- Boiling Point : 223.9°C

- Density : 1.7 g/cm³

These properties influence its solubility, reactivity, and interaction with biological systems.

Biological Activity Overview

The biological activity of 2-Bromo-3-(chloromethyl)pyridine has been explored in various studies, focusing on its potential as a therapeutic agent. Its applications primarily stem from its ability to act as a precursor in the synthesis of more complex biologically active compounds.

1. Antimicrobial Activity

Research indicates that halogenated pyridines exhibit antimicrobial properties. For instance, derivatives of pyridine have been shown to inhibit the growth of various bacterial strains. The presence of bromine and chlorine in the structure enhances these effects, likely due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.

2. Enzyme Inhibition

2-Bromo-3-(chloromethyl)pyridine has been investigated for its potential as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Studies suggest that halogen substitutions can significantly alter the inhibitory potency against MAO, with some derivatives showing IC50 values in the micromolar range, indicating promising activity for neurological applications .

3. Cytotoxic Effects

In vitro studies have demonstrated that certain pyridine derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through various pathways, including oxidative stress and DNA damage .

Case Studies and Research Findings

| Study | Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|---|

| 1 | 2-Bromo-3-(chloromethyl)pyridine | MAO-B Inhibition | 21.45 | |

| 2 | Similar Pyridine Derivative | Antibacterial | N/A | |

| 3 | Halogenated Pyridine | Cytotoxicity in Cancer Cells | N/A |

Synthesis and Derivatives

The synthesis of 2-Bromo-3-(chloromethyl)pyridine can be achieved through several methods, including direct chlorination of pyridine derivatives under controlled conditions . The structural modifications can lead to a variety of derivatives with enhanced biological activities.

Eigenschaften

IUPAC Name |

2-bromo-3-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-6-5(4-8)2-1-3-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRYEOOYOHXZJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.